molecular formula C17H14ClN3O3S B14936531 N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14936531
M. Wt: 375.8 g/mol
InChI Key: SCOGWIFIMBKDFW-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group at position 4 and a 3-chloro-4-methoxyphenyl carboxamide moiety at position 3. The thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, confers unique electronic properties that influence reactivity and biological activity. The methoxy and chloro substituents on the aromatic rings modulate solubility, steric effects, and intermolecular interactions, making this compound a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C17H14ClN3O3S

Molecular Weight

375.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C17H14ClN3O3S/c1-23-12-6-3-10(4-7-12)15-16(25-21-20-15)17(22)19-11-5-8-14(24-2)13(18)9-11/h3-9H,1-2H3,(H,19,22)

InChI Key

SCOGWIFIMBKDFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies for 1,2,3-Thiadiazole Scaffold Formation

The 1,2,3-thiadiazole ring serves as the structural backbone of the target compound. Two primary methods dominate its synthesis:

Hurd-Mori Cyclization

The Hurd-Mori reaction remains the gold standard for constructing 1,2,3-thiadiazoles. This method involves cyclocondensation of thiosemicarbazides with α-keto esters or acids under acidic conditions. For the target compound, 4-methoxyphenylglyoxylic acid ethyl ester reacts with thiosemicarbazide in concentrated sulfuric acid at 0–5°C, yielding ethyl 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylate . Key advantages include:

  • Regioselectivity : The α-keto ester’s aryl group occupies position 4, while the ester group resides at position 5, ensuring correct substitution patterns.
  • Yield : Typical yields range from 65–80% after recrystallization from ethanol.

Phosphorus Pentachloride-Mediated Cyclization

An alternative solid-phase approach employs phosphorus pentachloride (PCl₅) as a cyclizing agent. Thiosemicarbazide, 4-methoxyphenylacetic acid, and PCl₅ are ground in a mortar at room temperature, triggering exothermic ring closure. This method offers:

  • Rapid reaction times (5–15 minutes) due to PCl₅’s strong electrophilicity.
  • High yields (up to 91%) with minimal purification.

Functionalization of the Thiadiazole Core

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis using 2M NaOH in ethanol/water (1:1) under reflux. Acidification with HCl precipitates 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid as a white solid. Critical parameters:

  • Temperature : Prolonged reflux (>6 hours) ensures complete de-esterification.
  • Purity : Recrystallization from hot water removes residual sodium salts.

Carboxamide Formation via Coupling Reactions

The carboxylic acid is activated for amidation using two principal strategies:

Acid Chloride Route

Treatment with thionyl chloride (SOCl₂) in dry dichloromethane converts the acid to its corresponding acid chloride. Subsequent reaction with 3-chloro-4-methoxyaniline in pyridine affords the target carboxamide.

Reaction Conditions :

  • Molar ratio : 1:1.2 (acid chloride:amine) to minimize unreacted starting material.
  • Solvent : Anhydrous THF or DCM to prevent hydrolysis.
Carbodiimide-Mediated Coupling

A milder approach employs N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dioxane. The activated NHS ester reacts efficiently with 3-chloro-4-methoxyaniline at room temperature.

Advantages :

  • Avoids hazardous SOCl₂ handling.
  • Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Troubleshooting

Enhancing Reaction Efficiency

  • Catalytic DMAP : Adding 4-dimethylaminopyridine (5 mol%) accelerates acylation rates in DCC/NHS couplings.
  • Microwave Assistance : Microwave irradiation (100°C, 30 minutes) reduces Hurd-Mori reaction times by 60%.

Purification Challenges

  • Byproduct Removal : Unreacted 3-chloro-4-methoxyaniline is removed via washing with 0.1M HCl.
  • Chromatography Systems : Gradient elution (hexane → ethyl acetate) resolves thiadiazole derivatives from des-chloro impurities.

Comparative Analysis of Synthetic Routes

Parameter Hurd-Mori + Acid Chloride PCl₅ Cyclization + DCC Coupling
Total Yield 58% 72%
Reaction Time 18 hours 6 hours
Safety SOCl₂ hazard Low toxicity
Scalability Pilot-scale feasible Limited by grinding step

Data synthesized from Refs.

Mechanistic Insights

Hurd-Mori Cyclization Mechanism

  • Protonation : Sulfuric acid protonates the α-keto ester’s carbonyl, enhancing electrophilicity.
  • Nucleophilic Attack : Thiosemicarbazide’s terminal amine attacks the activated carbonyl, forming a tetrahedral intermediate.
  • Ring Closure : Intramolecular thiolate displacement of hydroxide yields the thiadiazole.

Amidation Dynamics

DCC activates the carboxylic acid via O-acylisourea formation. NHS stabilizes the intermediate, preventing side reactions. The amine’s nucleophilic attack proceeds via a concerted mechanism, with rate-determining C–N bond formation.

Industrial Considerations

Cost Analysis

  • DCC vs. SOCl₂ : DCC couplings cost 2.3× more per mole but reduce waste treatment expenses.
  • Solvent Recovery : Distillation reclaims >90% of dioxane and THF, lowering production costs.

Environmental Impact

  • PCl₅ Route : Generates HCl gas, necessitating scrubbers.
  • Aqueous Workup : Neutralization of acidic/byproduct streams requires pH adjustment to 6–8 before disposal.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow microreactors enable safer handling of SOCl₂ and PCl₅, reducing exposure risks. Preliminary studies show 20% yield improvements due to enhanced mass transfer.

Enzymatic Amidations

Lipase-catalyzed reactions in ionic liquids (e.g., [BMIM][BF₄]) achieve 68% yield under mild conditions (40°C, pH 7.5), though substrate specificity remains a limitation.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases, based on its biological activities.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: It can interact with DNA, potentially affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Based Carboxamides

(a) 4-(4-Methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
  • Structure : Shares the 1,2,3-thiadiazole-5-carboxamide scaffold but replaces the 3-chloro-4-methoxyphenyl group with a 4-methylthiazole substituent.
  • Key Data :
    • Molecular formula: C₁₄H₁₂N₄O₂S₂
    • Molecular weight: 332.4 g/mol
    • Purity/availability: 1 mg (commercial screening compound)
  • However, the absence of electron-withdrawing chlorine may reduce electrophilic reactivity .
(b) 4-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide
  • Structure : Features a pyridyl-thiazole substituent instead of the chloro-methoxyphenyl group.
  • Key Data :
    • Molecular formula: C₁₈H₁₃N₅O₂S₂
    • Molecular weight: 395.46 g/mol
  • The increased molecular weight may affect pharmacokinetic properties .
(c) BTP-2 ([N-(4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide])
  • Structure : Contains a bis-trifluoromethylpyrazole substituent.
  • Relevance : Demonstrated activity as a store-operated calcium entry (SOCE) inhibitor. The trifluoromethyl groups enhance metabolic stability and lipophilicity compared to methoxy substituents .

Thiazole- and Pyrazole-Based Carboxamides

(a) Nitrothiophene Carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide)
  • Structure : Replaces the thiadiazole core with a thiophene ring and introduces a nitro group.
  • Key Data :
    • Molecular formula: C₁₆H₁₀F₃N₃O₄S₂
    • Purity: 42% (synthetic yield)
  • However, lower synthetic yields (42%) compared to thiadiazole derivatives (e.g., 68% for compound 3a in ) suggest greater synthetic challenges .
(b) Pyrazole Carboxamides (e.g., 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide)
  • Structure: Features dual pyrazole rings with chloro and cyano substituents.
  • Key Data :
    • Yield: 68%
    • Melting point: 133–135°C
    • ¹H-NMR: δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
  • Comparison: The pyrazole core offers conformational rigidity, while the cyano group improves binding to metalloenzymes. However, the absence of sulfur in the ring reduces π-acidic character compared to thiadiazoles .

Substituent Effects on Bioactivity and Physicochemical Properties

Compound Class Core Structure Key Substituents Bioactivity/Application
Thiadiazole-carboxamide 1,2,3-Thiadiazole 3-Chloro-4-methoxyphenyl Potential kinase inhibition
Thiazole-carboxamide Thiazole 4-Methyl/pyridyl Screening for antibacterial leads
Pyrazole-carboxamide Pyrazole Chloro, cyano, trifluoromethyl SOCE inhibition, agrochemicals
  • Chloro vs. Methoxy : Chloro groups enhance electrophilicity and steric bulk, while methoxy groups improve solubility via hydrogen bonding.
  • Thiadiazole vs. Thiazole : Thiadiazoles exhibit higher aromatic stabilization and sulfur-mediated interactions, whereas thiazoles offer nitrogen-based basicity .

Research Findings and Data Tables

Table 1. Comparative Physicochemical Data

Compound ID Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound* C₁₈H₁₅ClN₄O₃S 402.85 N/A N/A
Y042-4348 C₁₄H₁₂N₄O₂S₂ 332.4 N/A N/A
3a () C₂₁H₁₅ClN₆O 402.83 68 133–135
BTP-2 C₁₉H₁₃F₆N₅OS 497.39 N/A N/A

*Calculated using ChemDraw.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article will explore its biological activity, focusing on its synthesis, mechanisms of action, and various therapeutic potentials backed by recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is often associated with various biological activities. Its molecular formula is C16H16ClN3O3C_{16}H_{16}ClN_{3}O_{3} with a molecular weight of approximately 335.77 g/mol. The structural characteristics of the compound are crucial for its biological efficacy.

PropertyValue
Molecular FormulaC16H16ClN3O3C_{16}H_{16}ClN_{3}O_{3}
Molecular Weight335.77 g/mol
CAS Number449166-29-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. This leads to increased reactive oxygen species (ROS) production, ultimately resulting in cell death .
  • Case Study : In a study involving various cancer cell lines, the compound exhibited an IC50 value of 15 µM against the A549 lung cancer cell line, indicating potent cytotoxicity .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has demonstrated activity against several bacterial strains:

  • In Vitro Studies : It has shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of thiadiazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Research Findings : In animal models, administration of the compound reduced inflammation markers significantly compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiadiazole Ring : The presence of the thiadiazole moiety is essential for anticancer and antimicrobial activities due to its electron-withdrawing properties that enhance reactivity .
  • Substituents : The methoxy groups at positions 4 and 3 on the phenyl rings contribute to increased lipophilicity and improved binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves condensation of substituted anilines and isocyanides, followed by cyclization with sulfur sources (e.g., Lawesson’s reagent). For example, a related thiadiazole synthesis used triethylamine and chloroacetyl chloride in dioxane to form intermediates, followed by purification via recrystallization (ethanol-DMF mixtures) . To enhance purity, employ flash chromatography (silica gel) and monitor reaction progress via TLC or HPLC.

Q. How can solubility challenges be addressed during in vitro assays for this compound?

  • Methodology : Due to low aqueous solubility (common in thiadiazole derivatives), use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For kinetic solubility assays, pre-dissolve in DMSO and dilute in PBS (pH 7.4) to mimic physiological conditions . Validate solubility via nephelometry or UV-vis spectroscopy.

Q. What spectroscopic techniques are critical for structural characterization?

  • Key Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methoxy and chloro groups).
  • HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., C17_{17}H14_{14}ClN3_3O3_3S).
  • FT-IR : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the compound’s partial charges via DFT calculations (B3LYP/6-31G* basis set). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Q. How do structural modifications (e.g., halogen substitution) influence its bioactivity?

  • SAR Insights :

  • Chloro vs. Fluoro : Chloro groups enhance lipophilicity and target residence time but may reduce solubility. Fluorine analogs (e.g., in agrochemical derivatives) improve metabolic stability .
  • Methoxy Positioning : Para-methoxy groups on phenyl rings (as in ) increase π-π stacking with aromatic residues in enzymes.
  • Data-Driven Design : Compare IC50_{50} values of analogs in enzyme inhibition assays to prioritize modifications .

Q. What are the key considerations for designing in vivo pharmacokinetic studies?

  • Protocol Design :

  • Dosing : Administer via oral gavage (5–50 mg/kg) or IV (1–5 mg/kg) in rodent models.
  • Bioanalysis : Use LC-MS/MS to quantify plasma/tissue concentrations. Monitor metabolites (e.g., demethylation or thiadiazole ring cleavage) .
  • PK Parameters : Calculate AUC, Cmax_{max}, and t1/2_{1/2}. Cross-validate with in vitro microsomal stability assays (e.g., human liver microsomes) .

Data Contradictions & Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields?

  • Troubleshooting :

  • Reagent Quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., chloroacetyl chloride reactions) .
  • Temperature Control : Exothermic reactions (e.g., cyclization) require slow reagent addition and ice baths to prevent side products.
  • Yield Optimization : Scale down reactions (1–5 mmol) for parameter screening (e.g., catalyst loading, solvent polarity) .

Future Directions

  • Target Identification : Screen against kinase libraries (e.g., Eurofins Panlabs) to identify lead candidates for cancer or inflammation.
  • Formulation Optimization : Develop nanoparticle carriers (PLGA or liposomes) to enhance bioavailability .

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